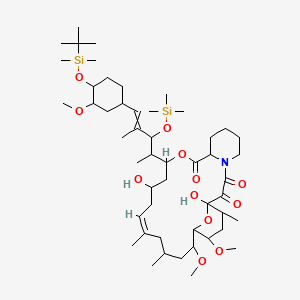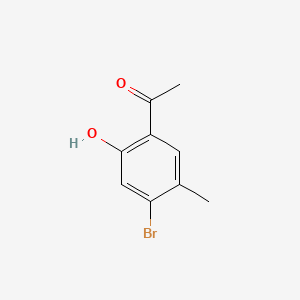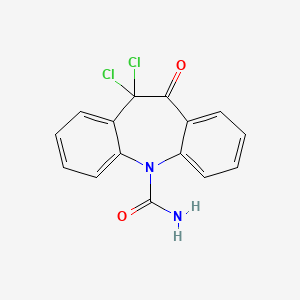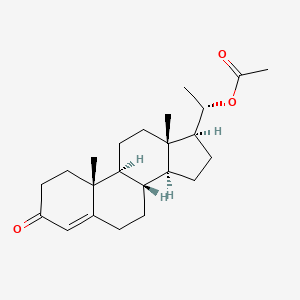![molecular formula C8H14N4O6 B583191 2-[(Azidoacetyl)amino]-2-deoxy-D-glucose CAS No. 92659-90-0](/img/structure/B583191.png)
2-[(Azidoacetyl)amino]-2-deoxy-D-glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Azidoacetyl)amino]-2-deoxy-D-glucose, also known as ‘Azido-sugar,’ is a versatile chemical compound used in various scientific experiments . It is a type of sugar molecule that contains a nitrogen-containing component called azide, which is a highly reactive group . The compound has several unique physical and chemical properties, which make it valuable in various fields of research and industry, including biochemistry, molecular biology, and glycobiology .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-deoxy-D-glucose with azidoacetyl chloride in the presence of a base such as triethylamine . The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the azide group . The resulting product is purified by recrystallization .Molecular Structure Analysis
The molecular formula of this compound is C8H14N4O6 . Its average mass is 262.220 Da and its monoisotopic mass is 262.091339 Da .Chemical Reactions Analysis
Azides are versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of RNA to probe its biology . The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P(III) species with azides according to the Staudinger reaction . Various strategies have been developed to bypass this limitation and are often time-consuming, low-yielding, and labor-intensive .Physical and Chemical Properties Analysis
The compound has several unique physical and chemical properties, which make it valuable in various fields of research and industry, including biochemistry, molecular biology, and glycobiology . The molecule is often used in chemical labeling and bioorthogonal chemical reactions, where its azide group is selectively reacted with another molecule containing a reactant group .Applications De Recherche Scientifique
Synthesis of Antiviral Nucleosides : 2-[(Azidoacetyl)amino]-2-deoxy-D-glucose derivatives have been synthesized for potential use as antiviral nucleosides. For instance, the synthesis of 3′-azido-2′,3′-dideoxy-4′-ketohexopyranoid analogues from peracetylated 2-deoxy-D-glucose, which could have antiviral applications, was demonstrated by Khan et al. (2002) (Khan et al., 2002).
Chemical Reactions and Derivatives : Research has explored various chemical reactions involving 2-amino-2-deoxy-D-glucose, a related compound. For example, González et al. (1965) described the reaction between 2-amino-2-deoxy-D-glucose and 2,4-pentanedione, leading to several compounds with potential applications (González et al., 1965).
Synthesis of Bacterial Peptidoglycan Components : Termin and Schmidt (1992) reported the synthesis of a tetrasaccharide component of bacterial peptidoglycan starting from 2-azido-2-deoxy-D-glucose, highlighting its application in understanding bacterial cell wall structures (Termin & Schmidt, 1992).
Improved Synthetic Methods : The improvement of synthetic methods for compounds derived from 2-deoxy-2-amino glucose, closely related to this compound, has been a focus of research. Hua (2006) improved the synthesis of 2-deoxy-2-amino-tetraacetyl-β-D-glucose, which could be relevant for the synthesis of similar compounds (Hua, 2006).
Glycosylation Strategies and Protecting Groups : Aly and El Ashry (2016) discussed robust N-protecting groups for glucosamine in glycosylation strategies, which is relevant for the synthesis and manipulation of this compound derivatives (Aly & El Ashry, 2016).
Synthesis of Fluorinated Derivatives for PET Imaging : Elgland et al. (2017) reported on β-configured clickable [18F]FDGs as novel fluoroglycosylation tools for PET imaging, highlighting the potential of modified 2-deoxy-2-amino glucose derivatives in medical imaging (Elgland et al., 2017).
Mécanisme D'action
Target of Action
The primary target of 2-[(Azidoacetyl)amino]-2-deoxy-D-glucose, also known as 2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide, is a variety of biomolecules, including proteins, nucleic acids, and cell membranes . The azido group on the molecule allows it to react with these biomolecules, making it a potential biological probe .
Mode of Action
The unique structure of this compound, where the hydroxyl group at the 2nd carbon position is replaced by an azidoacetyl group, allows it to have a wide range of applications in the field of biology . The azido group can react with various biomolecules, enabling it to mark and track specific biomolecules within cells . This helps in better understanding the metabolic processes and signaling mechanisms within biological systems .
Pharmacokinetics
It is mentioned that it is soluble in most organic solvents and water , which could potentially influence its absorption and distribution within the body.
Result of Action
The result of the action of this compound is the marking and tracking of specific biomolecules within cells . This can help in better understanding the metabolic processes and signaling mechanisms within biological systems .
Action Environment
The compound needs to be stored in a cool, dry, and ventilated environment, away from light and moisture . It should be kept dry during use to avoid repeated freeze-thaw cycles . These factors can influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O6/c9-12-10-1-6(16)11-4(2-13)7(17)8(18)5(15)3-14/h2,4-5,7-8,14-15,17-18H,1,3H2,(H,11,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNIXWHTKPFIQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)NC(=O)CN=[N+]=[N-])O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR,7aS)-Tetrahydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B583109.png)




![2-[2-[Benzyl(methyl)amino]ethyl-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]amino]ethanol](/img/structure/B583123.png)

![3-(2-Chloroethyl)-2-methyl-1-oxido-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-4-one](/img/structure/B583126.png)



